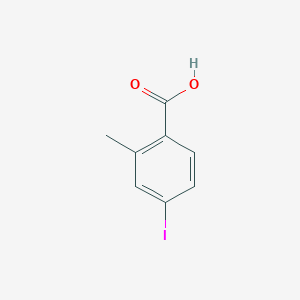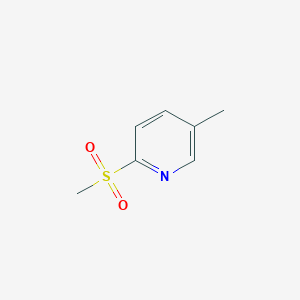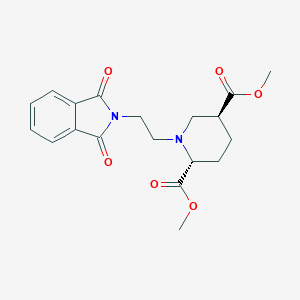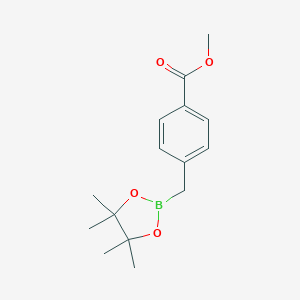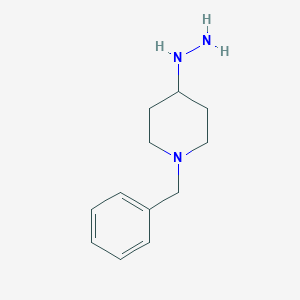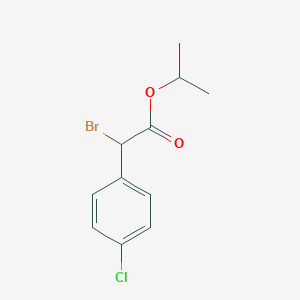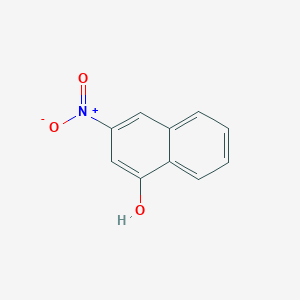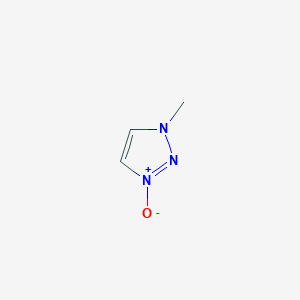
Bis(methylsulfonyl)peroxide
Overview
Description
Bis(methylsulfonyl)peroxide is a reactive and corrosive chemical compound used primarily as an oxidant in organic synthesis. It is known for its ability to selectively oxidize benzylic alcohols without further oxidation to ketones. This compound is characterized by its high reactivity and is often employed in various chemical reactions due to its strong oxidizing properties .
Mechanism of Action
Target of Action
Bis(methylsulfonyl)peroxide, also known as methylsulfonyloxy methanesulfonate, primarily targets benzylic alcohols . It acts as an oxidant in the selective synthesis of these alcohols .
Mode of Action
The compound interacts with its targets through a proton-coupled electron transfer mechanism (PCET) . This mechanism enables the selective synthesis of benzylic alcohols without further oxidation of alcohols to ketones .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of benzylic alcohols . The compound’s action results in changes in these pathways, leading to the selective synthesis of benzylic alcohols .
Result of Action
The primary result of this compound’s action is the selective synthesis of benzylic alcohols . This occurs without further oxidation of alcohols to ketones , indicating the compound’s specificity and selectivity in its action.
Biochemical Analysis
Biochemical Properties
Bis(methylsulfonyl)peroxide is known to interact with various enzymes and proteins in biochemical reactions . It acts as an oxidant, enabling the selective synthesis of benzylic alcohols without further oxidation of alcohols to ketones
Cellular Effects
It is known that the compound can induce complex molecular and physiological alterations in cell functionality .
Molecular Mechanism
The molecular mechanism of this compound involves a proton-coupled electron transfer mechanism (PCET), which may account for the difference in reactivity . This mechanism allows this compound to act as an oxidant, enabling the selective synthesis of benzylic alcohols .
Temporal Effects in Laboratory Settings
It is known that this compound is used as an oxidant in the synthesis of benzylic alcohols .
Metabolic Pathways
It is known that the compound acts as an oxidant in the selective synthesis of benzylic alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(methylsulfonyl)peroxide can be synthesized through the reaction of methanesulfonyl chloride with hydrogen peroxide in the presence of a base. The reaction typically occurs under controlled temperature conditions to ensure the stability of the peroxide compound. The general reaction is as follows: [ \text{CH}_3\text{SO}_2\text{Cl} + \text{H}_2\text{O}_2 \rightarrow \text{CH}_3\text{SO}_2\text{OOSO}_2\text{CH}_3 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to maintain the integrity of the peroxide. The use of inert reaction vessels, typically made of glass or metal, is crucial to prevent decomposition or unwanted side reactions .
Types of Reactions:
Oxidation: this compound is primarily used as an oxidizing agent. It can oxidize benzylic alcohols to benzylic aldehydes or ketones under controlled conditions.
Substitution: It can participate in substitution reactions where it reacts with alkali metals to form metal salts.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve the use of this compound in the presence of a solvent like dichloromethane or acetonitrile. The reactions are often carried out at room temperature or slightly elevated temperatures.
Substitution Reactions: These reactions usually involve alkali metals such as sodium or potassium, and the reaction conditions include an inert atmosphere to prevent unwanted side reactions.
Major Products:
Oxidation: Benzylic aldehydes or ketones.
Substitution: Metal salts of the corresponding sulfonyl peroxide
Scientific Research Applications
Bis(methylsulfonyl)peroxide has a wide range of applications in scientific research:
Chemistry: Used as an oxidant in organic synthesis, particularly in the selective oxidation of alcohols.
Biology: Employed in the study of oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other industrial chemicals due to its strong oxidizing properties
Comparison with Similar Compounds
- Bis(tert-butylperoxy)peroxide
- Bis(phenylsulfonyl)peroxide
- Meta-chloroperoxybenzoic acid (m-CPBA)
Comparison: Bis(methylsulfonyl)peroxide is unique in its ability to selectively oxidize benzylic alcohols without further oxidation to ketones, a property not commonly found in other peroxides. While bis(tert-butylperoxy)peroxide and bis(phenylsulfonyl)peroxide are also strong oxidizing agents, they do not exhibit the same level of selectivity. Meta-chloroperoxybenzoic acid is another commonly used oxidant, but it often leads to over-oxidation and lacks the selective properties of this compound .
Properties
IUPAC Name |
methylsulfonyloxy methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O6S2/c1-9(3,4)7-8-10(2,5)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPAEZVERBCSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563301 | |
| Record name | {[(Methanesulfonyl)peroxy]sulfonyl}methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001-62-3 | |
| Record name | {[(Methanesulfonyl)peroxy]sulfonyl}methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B175289.png)
